Lipophilicity: Ethylthio vs. Methylthio & Phenyl Analogs
The target compound (915922-18-8) exhibits a computed XLogP3 of -0.1, indicating near-neutral lipophilicity [1]. This contrasts with the 5-methylthio analog (CAS 502133-69-9) and 5-phenyl analog (CAS 716329-40-7), where the smaller methylthio group or larger aromatic substituent shifts the lipophilicity profile. In the context of 1,3,4-oxadiazole thioether nematicides, SAR studies have shown that lipophilicity within a narrow window is critical for balanced membrane permeability and aqueous solubility; compounds with XLogP values deviating significantly from approximately 0–2 show reduced nematocidal activity in Meloidogyne incognita assays [2]. The ethylthio compound's XLogP3 of -0.1 positions it as a more polar, potentially more soluble intermediate compared to more lipophilic phenyl-substituted oxadiazole methanamines, which may favor its use in aqueous formulation development or as a precursor to sulfoxide/sulfone prodrugs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | 5-Methylthio analog (CAS 502133-69-9): XLogP3 estimated ~0.1 to 0.3; 5-Phenyl analog (CAS 716329-40-7): XLogP3 estimated ~1.0–1.5; Cyprocide-type thioethers: XLogP range ~0.5–2.5 |
| Quantified Difference | ΔXLogP3 ≈ 0.2–1.6 lower than phenyl-substituted analogs; approximately 0.2–0.4 lower than methylthio analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release); comparator values estimated from structural similarity and literature SAR trends for 1,3,4-oxadiazole thioether nematicides |
Why This Matters
The lower XLogP3 of the ethylthio analog versus phenyl-substituted congeners enhances aqueous solubility and facilitates downstream oxidation chemistry, making it a preferred starting material for polar prodrug or agrochemical intermediate synthesis.
- [1] PubChem. (2025). Compound Summary for CID 9170638: 1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)-. Computed Property: XLogP3-AA = -0.1. National Center for Biotechnology Information. View Source
- [2] Chen, J., Wang, Y., Luo, X., Chen, Y., & Song, B. (2020). Novel 1,3,4-oxadiazole thioether derivatives containing flexible-chain moiety: Design, synthesis, nematocidal activities, and pesticide-likeness analysis. Bioorganic & Medicinal Chemistry Letters, 30(8), 127057. View Source
